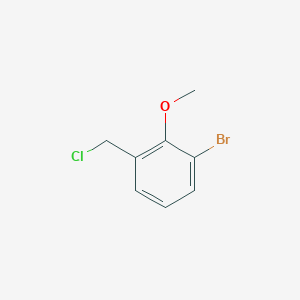

1-Bromo-3-(chloromethyl)-2-methoxybenzene

Description

1-Bromo-3-(chloromethyl)-2-methoxybenzene is a substituted aromatic compound with the molecular formula C₈H₈BrClO₂ (assuming methoxy contributes OCH₃ and chloromethyl contributes CH₂Cl). The benzene ring is substituted at positions 1 (bromo), 3 (chloromethyl), and 2 (methoxy). This compound is of interest in organic synthesis due to its reactive chloromethyl group, which can participate in nucleophilic substitutions or serve as a precursor for functionalization (e.g., azidation, as seen in ).

Properties

IUPAC Name |

1-bromo-3-(chloromethyl)-2-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO/c1-11-8-6(5-10)3-2-4-7(8)9/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTKSXMDDRXZTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-Bromo-3-(chloromethyl)-2-methoxybenzene, also known as BCMB, is an organic compound characterized by its molecular formula CHBrClO. It contains a bromine atom, a chloromethyl group, and a methoxy group attached to a benzene ring. This structure suggests potential biological activity due to the presence of halogenated functional groups, which are known to influence the reactivity and biological interactions of organic compounds.

The compound features:

- Molecular Weight : 205.48 g/mol

- Functional Groups :

- Bromine (Br) - electron-withdrawing

- Chloromethyl (CHCl) - reactive site

- Methoxy (OCH) - electron-donating

These functional groups can significantly affect the compound's interactions with biological systems, potentially enhancing or inhibiting various biological activities.

Antimicrobial Activity

Halogenated compounds often exhibit antimicrobial properties. For instance, studies on similar brominated and chlorinated compounds have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The presence of both bromine and chlorine in BCMB may enhance its ability to disrupt microbial cell membranes or inhibit enzymatic functions.

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1-Bromo-4-chloro-2-methoxybenzene | E. coli | 62.5 µg/mL |

| 1-Bromo-3-chloro-2-methylbenzene | S. aureus | 78.12 µg/mL |

| This compound | TBD | TBD |

Cytotoxicity and Antiproliferative Effects

Research indicates that halogenated aromatic compounds can exhibit cytotoxic effects against cancer cell lines. For example, studies involving methanol extracts from plants containing similar functional groups have demonstrated antiproliferative activities against HeLa cells (cervical cancer) and A549 cells (lung cancer) .

Table 2: Cytotoxicity Data from Related Studies

| Compound Name | Cell Line | IC50 (µg/mL) |

|---|---|---|

| Halogenated Flavonoids | HeLa | 226 |

| Halogenated Phenolics | A549 | 242.52 |

| This compound | TBD | TBD |

Case Studies

Although specific case studies on BCMB are scarce, analogous studies provide insights into its potential effects:

- Study on Halogenated Compounds : A study indicated that halogenated derivatives of phenolic compounds showed significant antibacterial activity against resistant strains of bacteria . The study emphasized the importance of the halogen's position on the aromatic ring in determining biological activity.

- In Silico Studies : Computational studies suggest that certain brominated compounds interact effectively with bacterial resistance mechanisms, such as the AgrA protein in Staphylococcus aureus, potentially leading to new therapeutic avenues against antibiotic-resistant infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Reactivity and Stability

Halogen vs. Alkyl/Chloroalkyl Substituents

1-Bromo-3-chloro-2-methoxybenzene (CAS 183802-98-4, ):

- Replaces the chloromethyl group (CH₂Cl) with a chlorine atom.

- Reduced steric hindrance compared to the target compound, enhancing reactivity in electrophilic aromatic substitution (EAS) but limiting utility in nucleophilic substitutions due to the absence of a leaving group (CH₂Cl).

- Molecular weight: ~235.5 g/mol (vs. ~251.5 g/mol for the target compound).

- 1-Bromo-3-(tert-butyl)-2-methoxybenzene (CAS 1007375-07-6, ): Substitutes chloromethyl with a bulky tert-butyl group. Increased steric hindrance reduces reactivity in EAS but improves stability against degradation. Higher lipophilicity enhances solubility in non-polar solvents.

Functional Group Variations

Physicochemical Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.